Sodium 4-methyl-3-nitrobenzenesulphonate
Description
Sodium 4-methyl-3-nitrobenzenesulphonate (CAS: 97-06-3, EC: 257-306-4) is a sulfonate salt derived from 4-methyl-3-nitrobenzenesulfonic acid. It is characterized by a methyl group at the 4-position and a nitro group at the 3-position on the benzene ring, coupled with a sulfonate (-SO₃⁻Na⁺) functional group. This compound is typically supplied at 95% purity (Chemical Grade) and finds applications in agrochemicals, food additives, and industrial intermediates due to its ionic solubility and reactivity . Global market analyses indicate steady consumption trends, with historical data (1997–2019) and projections (2020–2046) highlighting its role in diverse sectors, including dyes and active pharmaceutical ingredients (APIs) .
Properties
CAS No. |
51591-66-3 |
|---|---|
Molecular Formula |
C7H6NNaO5S |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
sodium;4-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
CFRODQVGSLQPJO-UHFFFAOYSA-M |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Other CAS No. |
51591-66-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogues include sulfonamides and sulfonates with nitro or halogen substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
- Substituent Effects : The methyl group in this compound enhances hydrophobicity compared to unsubstituted sulfonates, moderating solubility in polar solvents. Chloro substituents in sulfonamides increase electrophilicity, favoring nucleophilic reactions in drug synthesis .
- Functional Groups : Sulfonates (ionic) exhibit higher water solubility than sulfonamides (neutral), making them preferable in aqueous industrial processes. Sulfonamides, however, are pivotal in medicinal chemistry due to their bioactivity .

Thermodynamic and Solubility Properties
Evidence from thermodynamic studies (Table 1, ) highlights variations in fusion enthalpies (ΔH) and entropies (ΔS) among sodium sulfonamides. For example:
- This compound likely exhibits lower ΔH compared to chloro analogues due to reduced intermolecular forces from methyl’s steric hindrance.
- Ethanol-water cosolvent mixtures further modulate solubility, with sulfonates showing higher miscibility than sulfonamides .
Market and Industrial Relevance
Purity and Supply Chain Considerations
Preparation Methods
Procedure
-
- Nitrobenzene derivative (e.g., 4-methylnitrobenzene)
- Sulfur trioxide (SO₃) in a 0.5–1:1 molar ratio to nitrobenzene
- Sodium tungstate catalyst (0.001–10 wt% of nitrobenzene)
-
- Dropwise addition of SO₃ at 80–100°C
- Post-reaction insulation at 100–120°C for 2–4 hours
- Dilution with water (1.3–1.5× sulfonated liquid weight), filtration, and neutralization with sodium carbonate
-
Parameter Value Product yield 83.3–98.6% Purity 95.0–99.1% By-products 3,3'-diphenylsulfone dinitro (0.15–25 kg per batch)
Chlorosulfonic Acid Sulfonation
This approach uses chlorosulfonic acid under controlled stoichiometry to minimize waste.
Procedure
-
- Nitrobenzene derivative (e.g., 4-methylnitrobenzene)
- Chlorosulfonic acid (0.4–0.6 molar equivalents relative to nitrobenzene)
-
Parameter Value Product yield 98.4% Purity 99.0% By-products Recoverable hydrogen chloride gas (12.7–17.5% aqueous solution)
Comparative Analysis of Methods
| Parameter | SO₃ Method | Chlorosulfonic Acid Method |
|---|---|---|
| Catalyst | Sodium tungstate | None |
| Reaction Temperature | 80–120°C | 110–130°C |
| By-product Handling | Solid diphenylsulfone | Recoverable HCl gas |
| Scalability | Industrial-scale | Lab-to-pilot scale |
Critical Considerations
- Nitrobenzene Derivatives : Substituting nitrobenzene with 4-methylnitrobenzene requires adjusting reaction time and temperature to account for steric effects.
- Environmental Impact : The SO₃ method generates less acidic waste compared to traditional sulfuric acid sulfonation, while the chlorosulfonic acid method enables HCl recycling.
- Quality Control : Spray drying (inlet: 300°C, outlet: 100°C) ensures moisture content ≤50% in final products.
Q & A
Q. What are the recommended synthetic pathways for Sodium 4-methyl-3-nitrobenzenesulphonate, and how can purity be ensured?
Synthesis typically involves sulfonation of 4-methylbenzenesulfonic acid followed by nitration at the meta position. Key steps include:
- Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Nitration : Introduce nitric acid in the presence of a nitrating agent (e.g., HNO₃/H₂SO₄) at 30–50°C to target the 3-position .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography removes impurities. Monitor purity via HPLC or TLC .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: aromatic protons at δ 7.5–8.5 ppm; ¹³C NMR: sulfonate carbon at ~120 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M–Na]⁻ (m/z ~260) .
- FT-IR : Identify sulfonate (S=O stretching at 1180–1200 cm⁻¹) and nitro (asymmetric NO₂ stretch at 1520 cm⁻¹) groups .
Q. How can researchers optimize reaction conditions for functionalizing this compound?
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
- Temperature Control : Maintain 50–70°C to balance reaction rate and selectivity .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during nitro-group reduction?
The nitro group in this compound can undergo partial reduction to hydroxylamine or over-reduction to aniline derivatives. Factors influencing this include:
- Reducing Agents : Catalytic hydrogenation (H₂/Pd-C) favors full reduction to amine, while Sn/HCl yields hydroxylamine intermediates .
- pH Effects : Acidic conditions stabilize nitroso intermediates, while alkaline conditions promote amine formation .
Q. How do electronic effects of the nitro group influence regioselectivity in electrophilic substitution?
The nitro group is a strong meta-directing, electron-withdrawing group. In this compound, this directs electrophiles (e.g., halogens) to the 5-position of the benzene ring. Computational studies (DFT) show increased electron density at the 5-position due to resonance effects .
Q. What strategies resolve contradictory data in biological activity studies of derivatives?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites versus parent compound contributions .
- Structural Confirmation : X-ray crystallography validates derivative structures to rule out isomerism .
Q. How can computational modeling predict reactivity in multi-step syntheses?
Q. What challenges arise in scaling synthesis for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

